Atriopeptin I (rat, mouse)

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C83H135N29O30S2/c1-8-39(5)64-79(139)97-29-59(120)98-41(7)66(126)102-46(19-20-56(85)117)71(131)108-51(33-114)70(130)96-30-61(122)100-47(23-38(3)4)68(128)95-31-62(123)101-54(77(137)105-49(25-57(86)118)74(134)109-53(35-116)81(141)142)36-143-144-37-55(110-76(136)52(34-115)107-67(127)43(84)32-113)78(138)104-48(24-42-15-11-10-12-16-42)69(129)94-27-58(119)93-28-60(121)99-44(17-13-21-91-82(87)88)72(132)112-65(40(6)9-2)80(140)106-50(26-63(124)125)75(135)103-45(73(133)111-64)18-14-22-92-83(89)90/h10-12,15-16,38-41,43-55,64-65,113-116H,8-9,13-14,17-37,84H2,1-7H3,(H2,85,117)(H2,86,118)(H,93,119)(H,94,129)(H,95,128)(H,96,130)(H,97,139)(H,98,120)(H,99,121)(H,100,122)(H,101,123)(H,102,126)(H,103,135)(H,104,138)(H,105,137)(H,106,140)(H,107,127)(H,108,131)(H,109,134)(H,110,136)(H,111,133)(H,112,132)(H,124,125)(H,141,142)(H4,87,88,91)(H4,89,90,92)/t39-,40-,41-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,64-,65-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLDAJPPNWDHHB-ZSLGIGMFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)O)CC(C)C)CO)CCC(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)O)CC(C)C)CO)CCC(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C83H135N29O30S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237543 |

Source

|

| Record name | Atrial natriuretic factor (103-123) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2083.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89139-53-7 |

Source

|

| Record name | Atrial natriuretic factor (103-123) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089139537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atrial natriuretic factor (103-123) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Atriopeptin I: Discovery and Initial Characterization

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and initial characterization of atriopeptin I, a key member of the atrial natriuretic peptide (ANP) family. We delve into the seminal research that led to its isolation from cardiac atria, the determination of its primary structure, and the initial elucidation of its physiological functions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the foundational science behind atriopeptin I. We present quantitative data in structured tables, detail the experimental protocols employed in its initial characterization, and provide visualizations of key pathways and workflows to facilitate a deeper understanding of this important cardiac hormone.

Discovery and Initial Isolation

The journey to understanding atriopeptin I began with the groundbreaking discovery that cardiac atria function as an endocrine organ. Early studies revealed that extracts from rat atria contained substances with potent diuretic and natriuretic properties.[1] These initial findings spurred further investigation to isolate and identify the specific bioactive molecules responsible for these effects.

Researchers successfully purified and separated two low molecular weight peptides from rat atrial extracts, designating them atriopeptin I and atriopeptin II.[1] The separation was achieved based on differences in their charge and hydrophobicity, utilizing techniques such as ion exchange chromatography and reverse-phase high-pressure liquid chromatography (HPLC).[1] This pioneering work laid the foundation for a new field of research into the cardiovascular and renal effects of these cardiac hormones.

Initial Characterization: Distinguishing Atriopeptin I

A key finding in the initial characterization of atriopeptin I was its distinct biological activity profile compared to atriopeptin II. While both peptides demonstrated natriuretic and diuretic effects, atriopeptin I was found to selectively relax intestinal smooth muscle but not vascular smooth muscle strips.[1] In contrast, atriopeptin II was a potent relaxant of both intestinal and vascular smooth muscle.[1] This differential activity was the first indication of a structure-activity relationship within the atriopeptin family.

Subsequent amino acid sequence analysis revealed that atriopeptin I is a 21-amino acid peptide.[1] Atriopeptin II was found to have the same 21-amino acid sequence as atriopeptin I, but with a two-amino acid extension (Phe-Arg) at the C-terminus.[1] This structural difference was correctly hypothesized to be the reason for the observed differences in their biological activities. Both peptides were proposed to be derived from a common, larger precursor molecule, which was termed "atriopeptigen".[1]

Quantitative Data on Biological Activity

The initial characterization of atriopeptin I involved quantifying its effects on renal function and vascular tone. The following tables summarize key quantitative data from these early studies.

| Parameter | Atriopeptin I | Atriopeptin II | Reference |

| Vascular Smooth Muscle Relaxation | No significant relaxation of vascular smooth muscle strips | Potent relaxation of vascular smooth muscle strips | [1] |

| Intestinal Smooth Muscle Relaxation | Induces relaxation | Induces relaxation | [1] |

| Parameter | Vehicle Control (Baseline) | Atriopeptin I (Dose) | Atriopeptin II (Dose) | Reference |

| Glomerular Filtration Rate (GFR) | (Value ± SEM) | (Value ± SEM) | (Value ± SEM) | [2] |

| Sodium Excretion (UNaV) | (Value ± SEM) | (Value ± SEM) | (Value ± SEM) | [2] |

| Urine Flow Rate (V) | (Value ± SEM) | (Value ± SEM) | (Value ± SEM) | [2] |

| Mean Arterial Pressure (MAP) | (Value ± SEM) | (Value ± SEM) | (Value ± SEM) | [2] |

Note: Specific numerical values from the full text of the cited reference would be inserted here.

Experimental Protocols

The discovery and initial characterization of atriopeptin I were made possible by the application of several key experimental techniques. Detailed methodologies for these pivotal experiments are provided below.

Isolation and Purification of Atriopeptin I from Rat Atria

This protocol outlines the general steps for the isolation and purification of atriopeptin I from rat atrial tissue, based on early methodologies.[1]

1. Tissue Extraction:

- Excise atria from rats and immediately freeze them in liquid nitrogen.

- Homogenize the frozen tissue in an acidic extraction buffer (e.g., 1 M acetic acid) to inhibit proteolytic degradation.

- Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet cellular debris.

- Collect the supernatant containing the atrial peptides.

2. Gel Filtration Chromatography:

- Apply the supernatant to a gel filtration column (e.g., Sephadex G-75) to separate molecules based on size.

- Elute the column with an appropriate buffer (e.g., 1 M acetic acid).

- Collect fractions and assay for natriuretic activity to identify the low molecular weight fractions containing atriopeptins.

3. Ion Exchange Chromatography:

- Pool the active low molecular weight fractions and apply them to a cation exchange column (e.g., CM-Sephadex).

- Elute the peptides using a salt gradient (e.g., 0 to 1 M NaCl).

- Collect fractions and test for both natriuretic and smooth muscle relaxing activity to separate atriopeptin I (intestinal relaxation only) from atriopeptin II (intestinal and vascular relaxation).

4. Reverse-Phase High-Pressure Liquid Chromatography (RP-HPLC):

- Further purify the fractions containing atriopeptin I using RP-HPLC.

- Employ a C18 column and a gradient of an organic solvent (e.g., acetonitrile) in an aqueous acidic solution (e.g., 0.1% trifluoroacetic acid).

- Monitor the elution profile at 214 nm and collect the peak corresponding to pure atriopeptin I.

Amino Acid Sequence Determination

The primary structure of atriopeptin I was determined using Edman degradation.[3]

1. Peptide Hydrolysis:

- Hydrolyze a sample of the purified peptide in 6 N HCl at 110°C for 24 hours to break it down into its constituent amino acids.

- Analyze the amino acid composition using an amino acid analyzer.

2. N-terminal Amino Acid Identification:

- React the intact peptide with phenyl isothiocyanate (PITC) at a slightly alkaline pH to label the N-terminal amino acid.

3. Cleavage and Conversion:

- Treat the PITC-labeled peptide with a strong acid (e.g., trifluoroacetic acid) to cleave the N-terminal amino acid as a phenylthiohydantoin (PTH)-amino acid derivative.

4. Identification of PTH-Amino Acid:

- Identify the PTH-amino acid using a technique such as HPLC by comparing its retention time to that of known standards.

5. Repetitive Cycles:

- Repeat the cycle of PITC coupling, cleavage, and PTH-amino acid identification to determine the sequence of the entire peptide.

Bioassays for Physiological Activity

1. Natriuretic and Diuretic Bioassay:

- Anesthetize male Sprague-Dawley rats and catheterize the jugular vein for infusions and the bladder for urine collection.

- Administer a continuous intravenous infusion of saline to maintain a steady urine flow.

- After a baseline collection period, administer a bolus or continuous infusion of the purified atriopeptin I.

- Collect urine at timed intervals and measure the volume (diuresis) and sodium concentration (natriuresis).

2. Smooth Muscle Relaxation Bioassay:

- Isolate segments of rat thoracic aorta (vascular smooth muscle) and chick rectum (intestinal smooth muscle).

- Mount the tissue strips in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

- Contract the muscle strips with a stimulating agent (e.g., norepinephrine (B1679862) for aorta, carbachol (B1668302) for rectum).

- Once a stable contraction is achieved, add cumulative concentrations of atriopeptin I to the bath and record the relaxation response as a percentage of the initial contraction.

Signaling Pathway and Experimental Workflows

The biological effects of atriopeptin I are mediated through a specific signaling pathway. The following diagrams, rendered in Graphviz DOT language, illustrate this pathway and the general experimental workflow for the characterization of atriopeptin I.

Caption: Atriopeptin I signaling pathway.

Caption: Experimental workflow for atriopeptin I characterization.

Conclusion

The discovery and initial characterization of atriopeptin I marked a significant advancement in our understanding of cardiovascular and renal physiology. The elucidation of its structure and its distinct biological activities, particularly in comparison to atriopeptin II, provided early and critical insights into the structure-function relationships of atrial natriuretic peptides. The experimental protocols developed during this period laid the groundwork for decades of research into the therapeutic potential of modulating the ANP system. This guide serves as a foundational resource for scientists and researchers, offering a detailed look into the seminal work that introduced atriopeptin I to the scientific community.

References

Atriopeptin I: A Comprehensive Technical Guide to its Role in Rat Cardiovascular Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atriopeptin I, a member of the atrial natriuretic peptide (ANP) family, is a key cardiac hormone involved in the intricate regulation of cardiovascular homeostasis.[1] Secreted by atrial myocytes in response to mechanical stretch, atriopeptins play a crucial role in managing fluid volume, electrolyte balance, and blood pressure.[1] This technical guide provides an in-depth analysis of the function of atriopeptin I in rat models, a cornerstone for preclinical cardiovascular research. The guide details its physiological effects, underlying signaling mechanisms, and standardized experimental protocols for its investigation.

Core Functions of Atriopeptin I in Cardiovascular Regulation

Atriopeptin I exerts its effects through a combination of actions on the vasculature, kidneys, and the renin-angiotensin-aldosterone system (RAAS).[2][3] Its primary functions are vasodilation, natriuresis, and diuresis, which collectively contribute to a reduction in blood volume and arterial pressure.[1][2][3][4]

Hemodynamic Effects

Intravenous administration of atriopeptin I and its analogues in rats leads to a dose-dependent decrease in mean arterial pressure (MAP).[5][6][7] This hypotensive effect is attributed to both a reduction in cardiac output and a decrease in total peripheral resistance, particularly in hypertensive rat models.[6][7] However, in normotensive rats, the reduction in MAP is primarily due to a decrease in cardiac output.[7] Some studies have observed a reflex tachycardia in response to the drop in blood pressure.[6]

Renal Effects

In the kidney, atriopeptin I induces potent natriuresis (sodium excretion) and diuresis (water excretion).[8][9] This is achieved through several mechanisms:

-

Increased Glomerular Filtration Rate (GFR): Atriopeptin I can increase GFR by dilating the afferent arterioles and constricting the efferent arterioles of the glomerulus.[10][11]

-

Inhibition of Sodium Reabsorption: It directly inhibits sodium reabsorption in the renal tubules.

-

Suppression of the Renin-Angiotensin-Aldosterone System (RAAS): Atriopeptin I inhibits the release of renin, which in turn reduces the production of angiotensin II and aldosterone, leading to decreased sodium and water retention.[2][3][12]

Quantitative Data on Atriopeptin Effects in Rats

The following tables summarize the quantitative effects of atriopeptin administration on key cardiovascular and renal parameters in various rat models.

Table 1: Hemodynamic Effects of Atriopeptin Infusion in Conscious Rats

| Rat Model | Atriopeptin Analogue | Infusion Dose/Rate | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Change in Cardiac Output (CO) | Reference |

| Spontaneously Hypertensive Rat (SHR) | Atriopeptin II | 0.25-4 µg/kg/min | Dose-dependent decrease (maximal decrease of -27 ± 3 mmHg) | Significant elevation (47 ± 14 beats/min) | Marked dose-dependent decrease (maximal decrease of -39 ± 4%) | [6] |

| Wistar-Kyoto (WKY) | Atriopeptin II | 0.25-4 µg/kg/min | Dose-dependent decrease | No significant change | N/A | [6] |

| Normotensive (WKY) | Rat ANP (103-125) | 1 µg/kg/min (10 min) | ~10% decrease | Slight increase | Reduction | [7] |

| Spontaneously Hypertensive Rat (SHR) | Rat ANP (103-125) | 1 µg/kg/min (10 min) | ~10% decrease | Slight increase | Decrease | [7] |

| Normotensive Sprague-Dawley | Atriopeptin III | 60 µg/kg/hr (7 days) | -9% | N/A | No significant change | [13] |

Table 2: Renal Effects of Atriopeptin Administration in Anesthetized Rats

| Rat Model | Atriopeptin Analogue | Administration | Change in Urine Flow | Change in Sodium Excretion | Change in Glomerular Filtration Rate (GFR) | Reference |

| Sprague-Dawley | Atriopeptin I & II | Bolus injection | Significant increase | Significant increase | Increase | [8] |

| Wistar | Atriopeptin II | N/A | Increase | Increase | N/A | [9] |

| Munich-Wistar (with acute renal failure) | Atriopeptin III | 4-hour infusion | N/A | N/A | Higher than saline control | [14] |

| Sprague-Dawley (Sham control) | Atriopeptin III | 125-500 ng/kg i.v. | 46% to 54% increase | 52% to 61% increase | No effect | [15] |

| Unilaterally nephrectomized | Atriopeptin III | 125-500 ng/kg i.v. | 36% to 72% increase | 37% to 106% increase | N/A | [15] |

Signaling Pathway of Atriopeptin I

Atriopeptin I mediates its biological effects by binding to the natriuretic peptide receptor-A (NPR-A).[16] This receptor possesses intrinsic guanylyl cyclase activity.[1][16] The binding of atriopeptin I to NPR-A triggers a conformational change in the receptor, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[16][17] cGMP then acts as a second messenger, activating downstream effectors such as cGMP-dependent protein kinases (PKG), which in turn phosphorylate various intracellular proteins to elicit the final physiological responses, including smooth muscle relaxation and altered ion channel activity in the kidney.[18]

Figure 1: Signaling pathway of Atriopeptin I.

Experimental Protocols

Protocol 1: Assessment of Hemodynamic Effects in Conscious Rats

This protocol outlines the procedure for measuring blood pressure and heart rate in conscious, unrestrained rats to evaluate the hemodynamic effects of atriopeptin I.

Materials:

-

Atriopeptin I (lyophilized)

-

Sterile 0.9% saline

-

Telemetry system for blood pressure monitoring (implantable transmitter and receiver) or tail-cuff plethysmography system

-

Animal restrainer (for tail-cuff method)

-

Infusion pump and catheters (for continuous infusion)

Procedure:

-

Animal Preparation:

-

For telemetry, surgically implant the blood pressure transmitter according to the manufacturer's instructions. Allow for a recovery period of at least one week.

-

For tail-cuff plethysmography, acclimate the rats to the restrainer for several days prior to the experiment to minimize stress.[19]

-

For continuous infusion, surgically implant a catheter into the jugular or femoral vein.[19]

-

-

Atriopeptin I Preparation:

-

Experimental Procedure:

-

Record baseline blood pressure and heart rate for a stable period (e.g., 30-60 minutes).

-

Administer atriopeptin I via intravenous bolus injection or continuous infusion at the desired dose.

-

Continuously monitor and record blood pressure and heart rate throughout the experiment and for a designated post-administration period.

-

Data Analysis:

-

Calculate the change in mean arterial pressure and heart rate from baseline at different time points after atriopeptin I administration.

-

For dose-response studies, compare the effects of different doses on hemodynamic parameters.

Figure 2: Experimental workflow for hemodynamic assessment.

Protocol 2: Assessment of Renal Function in Anesthetized Rats

This protocol describes the methodology for evaluating the effects of atriopeptin I on renal excretory function in anesthetized rats.

Materials:

-

Atriopeptin I

-

Anesthetic (e.g., pentobarbital, isoflurane)

-

Surgical instruments

-

Catheters for arterial and venous lines, and bladder cannulation

-

Infusion pump

-

Metabolic cage for urine collection (alternative for conscious models)

-

Analytical equipment for measuring urine volume, sodium, and creatinine (B1669602) concentrations

-

Inulin (B196767) and para-aminohippurate (PAH) for clearance studies

Procedure:

-

Animal Preparation:

-

Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.

-

Surgically place catheters in the carotid artery (for blood pressure monitoring and blood sampling), jugular vein (for infusions), and bladder (for urine collection).

-

-

Experimental Procedure:

-

Start a continuous intravenous infusion of saline containing inulin and PAH to measure GFR and renal plasma flow, respectively.[10]

-

Allow for an equilibration period.

-

Collect baseline urine samples and blood samples.

-

Administer atriopeptin I as a bolus injection followed by a continuous infusion.

-

Collect urine and blood samples at timed intervals during and after atriopeptin I administration.

-

-

Sample Analysis:

-

Measure urine volume.

-

Determine sodium concentrations in urine and plasma using a flame photometer or ion-selective electrode.

-

Measure inulin and PAH concentrations to calculate GFR and renal plasma flow.

-

Data Analysis:

-

Calculate urine flow rate, sodium excretion rate, fractional excretion of sodium, GFR, and renal plasma flow.

-

Compare the values before, during, and after atriopeptin I administration.

Conclusion

Atriopeptin I is a pivotal hormone in the regulation of cardiovascular homeostasis in rats, exerting significant effects on blood pressure, and renal function. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the physiological and pathophysiological roles of atriopeptins and for the preclinical development of novel cardiovascular therapeutics targeting this system. The use of standardized models and methodologies is crucial for ensuring the reproducibility and translational relevance of such research.

References

- 1. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of atrial natriuretic factor in rats with renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The action of atriopeptin III on renal function in two models of chronic renal failure in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Atriopeptin and spontaneous hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Differential haemodynamic effects of atrial natriuretic peptide (ANP) in normotensive and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The influence of Atriopeptins I and II on the relationship between glomerular filtration and natriuresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The renal response to acute hypervolemia is caused by atrial natriuretic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. escholarship.org [escholarship.org]

- 12. The effects of atrial natriuretic peptide on renal function and the renin-aldosterone system in anesthetized rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cardiovascular effects of chronic high-dose atriopeptin III infusion in normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Atrial natriuretic peptide and dopamine in established acute renal failure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The action of atriopeptin III on renal function in two models of chronic renal failure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

Unraveling the Expression and Regulation of the NPPA Gene in Rodent Hearts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanisms governing the expression and regulation of the Natriuretic Peptide Precursor A (NPPA) gene in rodent hearts. NPPA, which encodes for the atrial natriuretic peptide (ANP), is a critical biomarker for cardiac stress and heart failure.[1][2] Its expression is tightly controlled by a complex interplay of signaling pathways, transcription factors, and epigenetic modifications. Understanding these regulatory networks is paramount for the development of novel therapeutic strategies for cardiovascular diseases.

Transcriptional Regulation of NPPA

The expression of the Nppa gene is dynamically regulated throughout cardiac development and in response to pathological stimuli.[3] While highly expressed in both atria and ventricles during embryonic development, its ventricular expression is significantly downregulated after birth.[1][4] However, in response to cardiac stress, such as pressure overload and myocardial infarction, ventricular Nppa expression is robustly reactivated.[5][6] This reactivation is a hallmark of the fetal gene program re-expression seen in cardiac hypertrophy.[7]

The transcriptional control of Nppa is orchestrated by a concert of signaling pathways that converge on specific cis-regulatory elements within the gene's promoter and distal enhancers.

Key Signaling Pathways

Several major signaling cascades have been identified as crucial regulators of Nppa expression in rodent cardiomyocytes. These pathways are often activated by hypertrophic stimuli and neurohormonal factors.

Calcineurin-NFAT Signaling: The calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway is a well-established mediator of pathological cardiac hypertrophy.[8][9] Increased intracellular calcium levels activate the phosphatase calcineurin, which dephosphorylates NFAT transcription factors, leading to their nuclear translocation and activation of target genes, including Nppa.[8][10]

Mitogen-Activated Protein Kinase (MAPK) Signaling: The MAPK family, including ERK1/2, JNK, and p38, plays a complex role in cardiac signaling.[11] Activation of these pathways by various stressors can influence Nppa expression, often in coordination with the calcineurin-NFAT pathway.[10]

Core Cardiac Transcription Factors

The promoter region of the Nppa gene contains binding sites for several key cardiac transcription factors that act as master regulators of its expression.

-

GATA4: This zinc-finger transcription factor is essential for cardiac development and hypertrophy.[12] It binds to GATA elements in the Nppa promoter and synergizes with other transcription factors to drive expression.[9]

-

Nkx2-5: A homeodomain transcription factor critical for heart formation, Nkx2-5 cooperates with GATA4 to activate the Nppa promoter.[1]

-

MEF2 (Myocyte Enhancer Factor 2): Members of the MEF2 family of transcription factors are involved in muscle development and differentiation and contribute to the regulation of Nppa.

-

SRF (Serum Response Factor): SRF is a MADS-box transcription factor that regulates the expression of many immediate-early genes and is involved in cardiac muscle gene expression.[13][14]

Epigenetic Regulation

Epigenetic modifications play a significant role in modulating Nppa gene expression. These mechanisms include histone modifications, DNA methylation, and regulation by non-coding RNAs.[15]

-

Histone Modifications: Increased acetylation of histones H3 and H4 at the Nppa promoter is associated with its activation during cardiac hypertrophy.[15]

-

DNA Methylation: Changes in DNA methylation patterns within the Nppa gene locus can influence its transcriptional activity.[7]

-

MicroRNAs (miRNAs): Specific miRNAs, such as miR-425 and miR-155, have been shown to downregulate Nppa expression.[15]

-

Long Non-coding RNAs (lncRNAs): A natural antisense transcript, NPPA-AS1, has been identified as a negative regulator of NPPA expression.[16][17]

Quantitative Data on NPPA Expression in Rodent Models

The following tables summarize quantitative data on Nppa mRNA expression from various studies in rodent models of cardiac stress.

| Model | Rodent Species | Condition | Fold Change in Ventricular NPPA mRNA | Reference |

| Transgenic CaV1.2 Overexpression | Mouse | Baseline | ~5.0-fold increase vs. wild-type | [18] |

| Transgenic CaV1.2 x indβ2a Overexpression | Mouse | Baseline | ~4.4-fold increase vs. wild-type | [18] |

| Aortic Constriction (Pressure Overload) | Mouse (Nppb +/+) | 7 days post-surgery | Significant increase vs. sham | [15] |

| Aortic Constriction (Pressure Overload) | Mouse (Nppb -/-) | 7 days post-surgery | Significant increase vs. sham | [15] |

| Nppb Knockout | Mouse | 20 weeks old | Marked increase vs. wild-type | [15] |

| High Salt Diet (8% NaCl) | Rat (SS-WT) | - | Significant increase vs. normal salt diet | [19] |

| High Salt Diet (8% NaCl) | Rat (SS-Clcn6-/-) | - | Significant increase vs. normal salt diet | [19] |

| α-Adrenergic Stimulation (Phenylephrine) | Rat (Neonatal Ventricular Cells) | In vitro | ~15-fold increase | [20] |

| Developmental Stage | Rodent Species | Tissue | Relative NPPA Expression | Reference |

| Postnatal Day 1 | Rat | Ventricle | 2-5% of atrial activity | [20] |

| Postnatal Day 11 | Rat | Ventricle | 0.025% of atrial activity | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study Nppa gene expression and regulation in rodent hearts.

Quantitative Real-Time PCR (qPCR) for NPPA mRNA

Objective: To quantify the relative expression levels of Nppa mRNA in rodent heart tissue.

Materials:

-

Rodent heart tissue (atria or ventricles)

-

TRIzol reagent or similar RNA extraction kit

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Primers for Nppa and a housekeeping gene (e.g., Gapdh, Actb)

-

Real-time PCR instrument

Procedure:

-

Tissue Homogenization and RNA Extraction:

-

Excise and immediately snap-freeze rodent heart tissue in liquid nitrogen.

-

Homogenize the frozen tissue in TRIzol reagent using a tissue homogenizer.

-

Extract total RNA following the manufacturer's protocol for the chosen RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.

-

-

Quantitative PCR:

-

Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for Nppa and the housekeeping gene, and qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for Nppa and the housekeeping gene.

-

Calculate the relative expression of Nppa mRNA using the ΔΔCt method, normalizing to the housekeeping gene and a control group.

-

Western Blotting for NPPA and Transcription Factors

Objective: To detect and quantify the protein levels of ANP, GATA4, Nkx2-5, or other relevant proteins in rodent heart tissue or isolated cardiomyocytes.

Materials:

-

Rodent heart tissue or isolated cardiomyocytes

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for the protein of interest)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Homogenize heart tissue or lyse cardiomyocytes in ice-cold lysis buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

-

Determine the protein concentration of the lysate using a protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-ANP, anti-GATA4, anti-Nkx2-5) overnight at 4°C.

-

Wash the membrane with TBST to remove unbound primary antibody.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane thoroughly with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

-

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine the in vivo association of a specific transcription factor (e.g., GATA4, Nkx2-5) with the Nppa promoter in rodent cardiomyocytes.

Materials:

-

Cultured rodent cardiomyocytes or heart tissue

-

Glycine

-

Lysis and sonication buffers

-

Sonicator

-

ChIP-grade antibody against the transcription factor of interest

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR reagents and primers for the Nppa promoter region

Procedure:

-

Cross-linking:

-

Treat cardiomyocytes or minced heart tissue with formaldehyde to cross-link proteins to DNA.

-

Quench the cross-linking reaction with glycine.

-

-

Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into fragments of 200-1000 bp by sonication.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with a specific antibody against the transcription factor of interest overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

Elute the immunoprecipitated chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the protein-DNA cross-links by heating in the presence of a high salt concentration.

-

Treat with Proteinase K to digest proteins.

-

Purify the DNA using a DNA purification kit.

-

-

Analysis:

-

Quantify the amount of Nppa promoter DNA in the immunoprecipitated sample by qPCR using primers flanking the putative transcription factor binding site.

-

Express the results as a percentage of the input chromatin.

-

Luciferase Reporter Assay

Objective: To measure the transcriptional activity of the Nppa promoter in response to specific stimuli or the overexpression/knockdown of regulatory factors in cultured cardiomyocytes.

Materials:

-

Cultured rodent cardiomyocytes

-

Luciferase reporter plasmid containing the Nppa promoter upstream of the luciferase gene

-

Transfection reagent (e.g., Lipofectamine)

-

Control plasmid (e.g., expressing Renilla luciferase) for normalization

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Plate cardiomyocytes in a multi-well plate.

-

Co-transfect the cells with the Nppa-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

-

Stimulation:

-

After transfection, treat the cells with the desired stimulus (e.g., hypertrophic agonist, signaling pathway inhibitor).

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells and measure the firefly luciferase activity using a luminometer.

-

Measure the Renilla luciferase activity for normalization of transfection efficiency.

-

-

Data Analysis:

-

Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal.

-

Compare the relative luciferase activity between different treatment groups.

-

Conclusion

The regulation of Nppa gene expression in the rodent heart is a multifaceted process involving a complex network of signaling pathways, transcription factors, and epigenetic modifiers. A thorough understanding of these regulatory mechanisms is crucial for identifying novel therapeutic targets for the diagnosis and treatment of cardiovascular diseases. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to unravel the intricacies of cardiac gene regulation and develop next-generation therapies for heart failure.

References

- 1. Regulation of Cardiac Specific nkx2.5 Gene Activity by Small Ubiquitin-like Modifier - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression and regulation of the atrial natriuretic factor encoding gene Nppa during development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A rapid procedure for the quantitation of natriuretic peptide RNAs by competitive RT-PCR in congenital heart defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Impact of Natriuretic Peptides on Heart Development, Homeostasis, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Generation of Nppa-tagBFP reporter knock-in mouse line for studying cardiac chamber specification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. addgene.org [addgene.org]

- 9. Targeting GATA4 for cardiac repair - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MEF2 Pathway [gentarget.com]

- 11. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GATA-4 is a nuclear mediator of mechanical stretch-activated hypertrophic program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 15. pnas.org [pnas.org]

- 16. JCI Insight - Antisense regulation of atrial natriuretic peptide expression [insight.jci.org]

- 17. Antisense regulation of atrial natriuretic peptide expression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

Atriopeptin I: A Comprehensive Technical Guide to its Role in Fluid and Electrolyte Balance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atriopeptin I, a member of the atrial natriuretic peptide (ANP) family, is a key cardiac hormone central to the regulation of fluid and electrolyte homeostasis.[1] Secreted by atrial myocytes in response to increased blood volume and atrial stretch, atriopeptin I orchestrates a multi-faceted physiological response to reduce cardiovascular load.[2] This technical guide provides an in-depth exploration of the physiological role of atriopeptin I, its mechanism of action, and its interplay with other regulatory systems. The content herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways.

Core Physiological Effects of Atriopeptin I

Atriopeptin I exerts its primary effects on the kidneys, adrenal glands, and vasculature, culminating in a coordinated reduction of extracellular fluid volume and blood pressure.[1] Its principal actions are:

-

Natriuresis and Diuresis: Atriopeptin I is a potent natriuretic and diuretic agent, promoting the excretion of sodium and water from the kidneys.[3][4] This is a primary mechanism by which it reduces blood volume.

-

Vasodilation: Atriopeptin I induces relaxation of vascular smooth muscle, leading to vasodilation.[3][5] This reduces total peripheral resistance and contributes to its blood pressure-lowering effect.[6]

-

Antagonism of the Renin-Angiotensin-Aldosterone System (RAAS): Atriopeptin I acts as a natural antagonist to the RAAS, a key system for blood pressure elevation and sodium retention.[2][7][8][9]

Mechanism of Action: The NPR-A/cGMP Signaling Pathway

The physiological effects of atriopeptin I are mediated through its interaction with the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase receptor.[10][11][12][13] The binding of atriopeptin I to NPR-A initiates a signaling cascade that is central to its function:

-

Receptor Binding and Activation: Atriopeptin I binds to the extracellular domain of NPR-A.[12]

-

Guanylyl Cyclase Activation: This binding event triggers a conformational change in the receptor, activating its intracellular guanylyl cyclase domain.[11]

-

cGMP Production: The activated guanylyl cyclase catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[10][14]

-

Downstream Effects: cGMP acts as a second messenger, activating cGMP-dependent protein kinases (PKG) and other effector proteins that mediate the downstream physiological responses, including smooth muscle relaxation and altered ion channel activity in the kidneys.[15][16]

Quantitative Data on the Physiological Effects of Atriopeptin

The following tables summarize quantitative data from studies investigating the effects of atriopeptin administration. It is important to note that much of the available literature utilizes atriopeptin II or III; where data for atriopeptin I is not available, data for these closely related and functionally similar peptides are presented and noted.

Table 1: Effects of Atriopeptin on Renal Function in Rats

| Parameter | Atriopeptin Analog | Dose | Change from Baseline | Reference |

| Urine Flow Rate | Atriopeptin III | 0.2 µg/kg/min infusion | 4.4-fold increase | [17] |

| Sodium Excretion | Atriopeptin III | 0.2 µg/kg/min infusion | 9 to 12-fold increase | [17] |

| Glomerular Filtration Rate (GFR) | Atriopeptin III | 0.2 µg/kg/min infusion | 24% increase | [17] |

| Glomerular Filtration Rate (GFR) | Atriopeptin II | 2.5 to 10 µg/kg bolus | Significant increase | [18] |

| Fractional Sodium Excretion | Atriopeptin II | 2.5 to 10 µg/kg bolus | Significant increase | [18] |

Table 2: Effects of Atriopeptin on Hemodynamics in Rats

| Parameter | Atriopeptin Analog | Dose | Change from Baseline | Reference |

| Mean Arterial Pressure (MAP) | Atriopeptin III | 0.2 µg/kg/min infusion | 20% decrease | [17] |

| Mean Arterial Pressure (MAP) | Atriopeptin II | 7 µg/kg IV injection | Decrease within 5 min | [6] |

| Systolic Blood Pressure | Atriopeptin III | 4-400 nmol/kg IV | Reduction in hypertensive rats | [19] |

| Total Peripheral Resistance (TPR) | Atriopeptin II | 7 µg/kg IV injection | Biphasic change | [6] |

Table 3: Effects of Atriopeptin on the Renin-Angiotensin-Aldosterone System

| Parameter | Atriopeptin Analog | Model | Effect | Reference |

| Aldosterone (B195564) Release (basal) | Atriopeptin I | Rat adrenal glomerulosa cells | Significant decrease at 1 pM | [20] |

| Aldosterone Release (Ang II stimulated) | Atriopeptin I, II, III | Rat adrenal glomerulosa cells | Dose-dependent decrease | [20] |

| Aldosterone Response to Ang II | Atriopeptin II | In vivo (rat) | Significantly inhibited | [20] |

| Aldosterone Response to Ang II | alpha-hANP | In vivo (human) | Largely abolished | [21] |

Interaction with the Renin-Angiotensin-Aldosterone System (RAAS)

Atriopeptin I plays a crucial role in counter-regulating the RAAS, a hormonal cascade that increases blood pressure and promotes sodium and water retention.[2][8][9] This antagonistic relationship is a cornerstone of its function in maintaining fluid and electrolyte balance.

-

Inhibition of Renin Secretion: Atriopeptin I can suppress the release of renin from the juxtaglomerular cells of the kidney, thereby inhibiting the entire RAAS cascade at its origin.[22]

-

Inhibition of Aldosterone Synthesis and Secretion: Atriopeptin I directly inhibits the synthesis and secretion of aldosterone from the adrenal cortex, even in the presence of RAAS stimulants like angiotensin II.[20][21][23][24][25]

-

Antagonism of Angiotensin II Effects: Atriopeptin I counteracts the vasoconstrictor effects of angiotensin II on blood vessels.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of atriopeptin I's physiological effects.

Protocol 1: Assessment of Diuretic and Natriuretic Effects in Rats

Objective: To quantify the effects of atriopeptin I on urine output and sodium excretion.

Materials:

-

Metabolic cages for individual housing and urine collection[17][26][27]

-

Atriopeptin I

-

Vehicle (e.g., sterile saline)

-

Analytical balance

-

Flame photometer or ion-selective electrode for sodium analysis

-

Graduated cylinders

Procedure:

-

Acclimatization: House rats individually in metabolic cages for a period of 24-48 hours to acclimate them to the environment and minimize stress-related variations in urine output.[26]

-

Baseline Collection: Collect urine over a 24-hour period to establish baseline values for urine volume and sodium excretion. Ensure free access to food and water.

-

Administration of Atriopeptin I: Administer atriopeptin I via the desired route (e.g., intravenous bolus or infusion) at various doses. A control group should receive the vehicle alone.

-

Urine Collection: Collect urine for a defined period post-administration (e.g., 1, 3, or 24 hours).

-

Sample Analysis:

-

Measure the total volume of urine collected for each rat.

-

Determine the sodium concentration in the urine samples using a flame photometer or ion-selective electrode.

-

-

Data Analysis: Calculate the total sodium excreted (urine volume × sodium concentration) and compare the results between the atriopeptin I-treated groups and the control group.

Protocol 2: Measurement of Arterial Blood Pressure in Conscious Rats

Objective: To assess the effect of atriopeptin I on systemic blood pressure.

Method A: Tail-Cuff Plethysmography (Non-Invasive)

Materials:

-

Tail-cuff blood pressure measurement system (cuff, pulse sensor, monitor)[28][29][30][31][32]

-

Rat restrainer

-

Warming platform (optional, to increase tail blood flow)

Procedure:

-

Acclimatization: Acclimate the rats to the restrainer and the tail-cuff procedure for several days prior to the experiment to minimize stress-induced blood pressure fluctuations.[28]

-

Baseline Measurement: Place the rat in the restrainer and position the tail cuff and pulse sensor on the tail. Record baseline blood pressure readings.

-

Administration of Atriopeptin I: Administer atriopeptin I.

-

Post-Administration Measurement: Record blood pressure at specified time points after administration.

-

Data Analysis: Compare the post-administration blood pressure readings to the baseline values.

Method B: Direct Arterial Cannulation (Invasive)

Materials:

-

Surgical instruments

-

Arterial catheter

-

Pressure transducer

-

Data acquisition system

Procedure:

-

Surgical Implantation: Under anesthesia, surgically implant a catheter into a major artery (e.g., carotid or femoral artery).

-

Recovery: Allow the rat to fully recover from surgery.

-

Baseline Recording: Connect the catheter to a pressure transducer and data acquisition system to record baseline arterial pressure.

-

Administration of Atriopeptin I: Administer atriopeptin I.

-

Continuous Recording: Continuously record arterial pressure to observe the immediate and sustained effects of the peptide.

-

Data Analysis: Analyze the changes in mean arterial pressure, systolic pressure, and diastolic pressure.

Conclusion

Atriopeptin I is a critical regulator of fluid and electrolyte balance, exerting its effects through a well-defined signaling pathway to promote natriuresis, diuresis, and vasodilation, while simultaneously antagonizing the renin-angiotensin-aldosterone system. Its potent physiological actions underscore its importance in cardiovascular homeostasis and highlight its potential as a therapeutic target for conditions characterized by fluid and sodium retention, such as hypertension and heart failure. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this promising area.

References

- 1. Atriopeptin: a cardiac hormone intimately involved in fluid, electrolyte, and blood-pressure homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. synergypublishers.com [synergypublishers.com]

- 3. Is the natriuretic effect of atrial natriuretic factor in conscious rats mediated by renal vasodilatation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The renal response to acute hypervolemia is caused by atrial natriuretic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Atrial natriuretic peptide-induced relaxation of pre-constricted isolated rat perfused lungs: a comparison in control and hypoxia-adapted animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acute haemodynamic effects of the atrial natriuretic hormone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interaction between atrial natriuretic peptide and the renin angiotensin aldosterone system. Endogenous antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. synergypublishers.com [synergypublishers.com]

- 9. Antagonistic Atrial Natriuretic Peptide with the Renin-Angiotensin-Aldosterone System and Effects on Systemic Blood Pressure Regulation | Semantic Scholar [semanticscholar.org]

- 10. Guanylyl cyclase/natriuretic peptide receptor-A signaling antagonizes phosphoinositide hydrolysis, Ca2+ release, and activation of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Guanylyl Cyclase/Atrial Natriuretic Peptide Receptor-A: Role in the Pathophysiology of Cardiovascular Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 13. The atrial natriuretic peptide receptor (NPR-A/GC-A) is dephosphorylated by distinct microcystin-sensitive and magnesium-dependent protein phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Atrial natriuretic peptide induces natriuretic peptide receptor-cGMP-dependent protein kinase interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]

- 17. Physiologic Effects of Housing Rats in Metabolic Cages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Differential renal responses to atrial natriuretic peptide in two-kidney, one clip goldblatt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Arterial reactivity, blood pressure, and plasma levels of atrial natriuretic peptides in normotensive and hypertensive rats: effects of acute and chronic administration of atriopeptin III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effect of atrial peptides on aldosterone production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Atrial natriuretic peptide inhibits the aldosterone response to angiotensin II in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Atrial natriuretic peptide inhibits the stimulation of aldosterone secretion by ACTH in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Atrial natriuretic peptide-induced inhibition of aldosterone secretion: a quest for mediator(s) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Atrial natriuretic factor inhibits the stimulation of aldosterone secretion by angiotensin II, ACTH and potassium in vitro and angiotensin II-induced steroidogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Improved protocols for the study of urinary electrolyte excretion and blood pressure in rodents: use of gel food and stepwise changes in diet composition - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. karger.com [karger.com]

- 29. researchgate.net [researchgate.net]

- 30. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Measurement of Blood Pressure in Conscious Animals [bio-protocol.org]

- 32. ri.conicet.gov.ar [ri.conicet.gov.ar]

Atriopeptin I: A Comprehensive Technical Guide on its Role as a Cardiac Hormone in Mammalian Physiology

For Researchers, Scientists, and Drug Development Professionals

Abstract: The discovery of natriuretic peptides secreted by the heart established the heart as an endocrine organ, fundamentally altering our understanding of cardiovascular and renal physiology.[1] Among these peptides, the atriopeptin family, particularly Atriopeptin I, represents a key component of the body's homeostatic mechanisms for regulating blood pressure, fluid, and electrolyte balance.[2] This technical guide provides an in-depth exploration of Atriopeptin I and the broader Atrial Natriuretic Peptide (ANP) system, of which it is a part. It details the biosynthesis, signaling pathways, and profound physiological effects of these cardiac hormones. Furthermore, this document summarizes key quantitative data, outlines detailed experimental protocols for their study, and presents visual diagrams of core biological processes to support advanced research and therapeutic development.

Biosynthesis and Regulation of Atriopeptins

Atriopeptin I is part of a family of peptides derived from a common precursor encoded by the NPPA gene, located on the short arm of chromosome 1.[3][4] Expression of this gene, primarily in atrial myocytes, produces a 151-amino acid preprohormone (preproANP).[3][4]

Processing Cascade:

-

PreproANP to ProANP: Following translation, the 25-amino acid signal peptide is cleaved from preproANP to form the 126-amino acid proANP, which is the primary storage form within intracellular granules in the cardiac atria.[3][5]

-

ProANP to Active Peptides: In response to stimuli such as atrial wall stretch (due to increased blood volume), angiotensin II, and sympathetic stimulation, proANP is cleaved into its active forms.[4][6] This crucial cleavage step is performed by the transmembrane serine protease, corin.[4]

-

Generation of Atriopeptins: This cleavage yields the C-terminal 28-amino acid hormone, Atrial Natriuretic Peptide (ANP), which is the major circulating form. The atriopeptin family (I, II, and III) consists of shorter, related peptides that are also derived from this precursor.[7][8] Atriopeptin I is a 21-amino acid peptide, while Atriopeptins II and III are 23- and 24-amino acid peptides, respectively, with C-terminal extensions.[8] These peptides share a characteristic 17-membered ring formed by a disulfide bond between two cysteine residues.[8][9]

References

- 1. Atrial natriuretic peptide: a new cardiac hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Atriopeptin: a cardiac hormone intimately involved in fluid, electrolyte, and blood-pressure homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]

- 4. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]

- 7. Purification and sequence analysis of bioactive atrial peptides (atriopeptins) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Atriopeptins: a family of potent biologically active peptides derived from mammalian atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Atriopeptin biochemical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Structure and Synthesis of Rat Atriopeptin I

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and chemical synthesis of rat atriopeptin I, a key peptide in cardiovascular and renal homeostasis. This document details its physicochemical properties, a detailed protocol for its solid-phase synthesis, and a visualization of its primary signaling pathway.

Molecular Structure of Rat Atriopeptin I

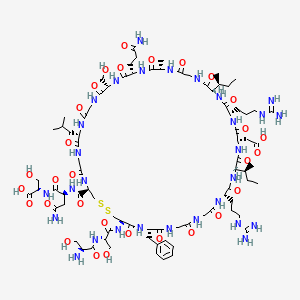

Rat atriopeptin I is a 21-amino acid peptide hormone.[1][2] Its structure is characterized by a 17-membered ring formed by a disulfide bond between two cysteine residues. This cyclic structure is crucial for its biological activity.[3]

Physicochemical Properties

A summary of the key quantitative data for rat atriopeptin I is presented in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | H-Ser-Ser-Cys-Phe-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys-Asn-Ser-OH | [3] |

| Sequence Abbreviation | SSCFGGRIDRIGAQSGLGCNS | [3][4] |

| Molecular Formula | C83H135N29O30S2 | [3][4] |

| Molecular Weight | 2083.3 g/mol | [3][4] |

| CAS Number | 89139-53-7 | [3][4] |

| Structure | Cyclic peptide with one disulfide bond (Cys3-Cys19) | [3][4] |

| Purity (Synthetic) | > 95% | [4] |

Synthesis of Rat Atriopeptin I

The chemical synthesis of rat atriopeptin I is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS), followed by oxidative cyclization to form the essential disulfide bond.[3][5] The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the preferred method for SPPS.[3][6]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of rat atriopeptin I on a solid support resin.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide MBHA resin

-

N,N-Dimethylformamide (DMF)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Water

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Acetonitrile (B52724) (ACN)

-

Diethyl ether

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ammonium (B1175870) bicarbonate buffer

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

-

Repeat the treatment with fresh piperidine solution for 15 minutes.

-

Wash the resin thoroughly with DMF, DCM, and MeOH.

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

-

Wash the resin with DMF, DCM, and MeOH.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence.

-

Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with DCM.

-

Treat the resin with a cleavage cocktail of TFA/TIS/DTT/Water (90:5:2.5:2.5) for 3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold diethyl ether.

-

-

Disulfide Bond Formation (Cyclization):

-

Dissolve the crude linear peptide in a dilute solution of DMSO (10%) in water.

-

Adjust the pH to 8.5 with ammonium bicarbonate buffer.

-

Stir the solution at room temperature and monitor the cyclization by HPLC.

-

-

Purification:

-

Purify the cyclized peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

-

Use a linear gradient of acetonitrile in water, both containing 0.1% TFA.

-

Collect fractions containing the pure peptide.

-

-

Lyophilization and Characterization:

-

Lyophilize the pure fractions to obtain the final peptide as a white powder.

-

Characterize the final product by mass spectrometry and analytical HPLC to confirm its identity and purity.

-

Visualizations

Signaling Pathway of Rat Atriopeptin I

Rat atriopeptin I exerts its biological effects by binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylate cyclase. This binding activates the receptor, leading to the conversion of GTP to cyclic GMP (cGMP), which then acts as a second messenger to mediate downstream physiological responses, including vasodilation and natriuresis.

Caption: Signaling pathway of rat atriopeptin I.

Experimental Workflow for Solid-Phase Peptide Synthesis

The following diagram illustrates the key steps in the solid-phase synthesis of rat atriopeptin I.

Caption: Workflow for the solid-phase synthesis of rat atriopeptin I.

References

- 1. Purification and sequence analysis of bioactive atrial peptides (atriopeptins) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Atriopeptins: a family of potent biologically active peptides derived from mammalian atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. genscript.com [genscript.com]

- 5. Purification, sequencing and synthesis of natriuretic and vasoactive rat atrial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of atriopeptin III by fragment condensation and solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Atriopeptin I and its Precursor proANP in the Rat Atrium: A Technical Guide

This technical guide provides a comprehensive overview of atriopeptin I (also known as Atrial Natriuretic Peptide, ANP) and its precursor, pro-Atrial Natriuretic Peptide (proANP), with a specific focus on their biology within the rat atrium. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the biosynthesis, storage, secretion, and function of these crucial cardiac hormones.

Core Concepts

Atrial natriuretic peptide (ANP) is a hormone primarily synthesized and secreted by cardiac muscle cells in the atria of the heart.[1][2] It plays a vital role in cardiovascular homeostasis by regulating blood pressure, blood volume, and electrolyte balance.[3][4] The biologically active form of ANP, atriopeptin I, is a 21-amino acid peptide derived from a larger precursor molecule, proANP.[5]

Biosynthesis and Processing

The journey from gene to active hormone is a multi-step process that begins with the transcription of the NPPA gene.[1][2]

-

Pre-proANP Synthesis: The NPPA gene is transcribed and translated into a 151-amino acid preprohormone called pre-proANP.[1][2][6]

-

proANP Formation: Within the endoplasmic reticulum, a 25-amino acid signal peptide is cleaved from pre-proANP, resulting in the 126-amino acid prohormone, proANP.[1][2][6] This is the primary storage form of ANP found in secretory granules within the atrial myocytes.[1]

-

Conversion to Atriopeptin (ANP): Upon stimulation, proANP is cleaved by the transmembrane serine protease corin.[6][7] This cleavage releases the biologically active 28-amino acid C-terminal fragment, referred to as ANP (atriopeptin).[3][6] Atriopeptin I is a slightly shorter, 21-amino acid active form.[5]

Quantitative Data

The following tables summarize key quantitative parameters related to atriopeptin I and proANP in rats.

| Parameter | Value | Reference |

| Pre-proANP length | 151 amino acids | [1][2][6] |

| proANP length | 126 amino acids | [1][2][6] |

| Active ANP length | 28 amino acids | [3][6] |

| Atriopeptin I length | 21 amino acids | [5] |

| Atriopeptin II length | 23 amino acids | [5] |

| Atriopeptin III length | 24 amino acids | [5][8] |

| Half-life of ANP in normal rats | 26.5 - 31 seconds | [9][10] |

| Half-life of ANP in nephrectomized rats | 56.8 - 64 seconds | [9][10] |

| Serum ANP concentration in normal subjects | 25 to 60 pg/ml | [6] |

| Parameter | Atriopeptin I | ANP | Fold Difference (ANP vs. Atriopeptin I) | Reference |

| Receptor Binding Affinity (IC50) | ||||

| Human Platelet Receptors | 3 nM | 0.1 nM | 30x more potent | [11] |

| Rat Olfactory Bulb Membranes | ~28 nM | 0.40 nM | 70x more potent | [11] |

| Vasorelaxant Potency | ||||

| Pig Pulmonary Artery | ~30x less potent than α-hANP | More Potent | ~30x more potent | [11] |

Experimental Protocols

This section details common methodologies used to study atriopeptin I and proANP in the rat atrium.

Isolation and Culture of Atrial Myocytes

Primary cultures of neonatal or adult rat atrial myocytes are frequently used to study the synthesis and secretion of ANP.[12][13][14]

Protocol Outline:

-

Heart Extraction: Hearts are aseptically removed from rats.

-

Atrial Dissection: The atria are dissected from the ventricles in a sterile buffer.

-

Enzymatic Digestion: The atrial tissue is minced and subjected to enzymatic digestion (e.g., using collagenase and pancreatin) to dissociate the cells.

-

Cell Filtration and Plating: The resulting cell suspension is filtered to remove undigested tissue and plated onto culture dishes pre-coated with a substrate like fibronectin or laminin (B1169045) to promote attachment.

-

Culture Conditions: Cells are maintained in a serum-free or serum-containing medium in a humidified incubator at 37°C with 5% CO2.[12]

Quantification of ANP and proANP

Radioimmunoassay (RIA): RIA is a common technique to measure the concentration of ANP in plasma and culture media.[15][16]

Protocol Outline:

-

Sample Preparation: Plasma or media samples are collected and stored frozen until analysis.

-

Antibody Incubation: A specific antibody against ANP is incubated with the sample and a known amount of radiolabeled ANP.

-

Competitive Binding: The unlabeled ANP in the sample competes with the radiolabeled ANP for binding to the antibody.

-

Separation and Counting: The antibody-bound ANP is separated from the free ANP, and the radioactivity of the bound fraction is measured using a gamma counter.

-

Concentration Determination: The concentration of ANP in the sample is determined by comparing its radioactivity to a standard curve generated with known concentrations of ANP.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to separate and identify different forms of ANP, such as proANP and atriopeptin I.[12][15]

Protocol Outline:

-

Sample Extraction: ANP and its precursors are extracted from atrial tissue or culture media.

-

Column Separation: The extract is injected into an HPLC system equipped with a reversed-phase column.

-

Elution Gradient: A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer is used to elute the peptides from the column based on their hydrophobicity.

-

Detection: The eluted peptides are detected by their UV absorbance at a specific wavelength (e.g., 214 nm).

-

Fraction Collection and Analysis: Fractions corresponding to different peaks are collected and can be further analyzed by RIA or mass spectrometry to confirm their identity.

Visualization of Pathways and Workflows

ANP Biosynthesis and Secretion Workflow

Caption: ANP Biosynthesis and Secretion Workflow.

ANP Signaling Pathway

Caption: ANP Signaling Pathway via NPR-A.

Experimental Workflow for ANP Secretion Study

Caption: Workflow for studying stimulated ANP secretion.

References

- 1. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]

- 2. longdom.org [longdom.org]

- 3. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]

- 4. Atrial Natriuretic Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Atriopeptins: a family of potent biologically active peptides derived from mammalian atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Corin, a transmembrane cardiac serine protease, acts as a pro-atrial natriuretic peptide-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Atriopeptin III, rat [ANP (127-150), rat] - Echelon Biosciences [echelon-inc.com]

- 9. benchchem.com [benchchem.com]

- 10. Atriopeptin turnover: quantitative relationship between in vivo changes in plasma levels and atrial content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. The post-translational processing of rat pro-atrial natriuretic factor by primary atrial myocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determinants of atrial natriuretic peptide secretion in cultured atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Role of calcium and protein kinase C in ANP secretion by cultured rat cardiocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization and localization of atriopeptin in rat atrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Right atrial predominance of atrial natriuretic peptide secretion in isolated perfused rat atria - PubMed [pubmed.ncbi.nlm.nih.gov]

The cGMP-Dependent Mechanism of Atriopeptin I Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atriopeptin I, a member of the atrial natriuretic peptide (ANP) family, plays a crucial role in cardiovascular and renal homeostasis. Its physiological effects, including vasodilation, natriuresis, and diuresis, are primarily mediated through a cyclic guanosine (B1672433) monophosphate (cGMP)-dependent signaling pathway. This technical guide provides an in-depth exploration of this mechanism, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling cascade and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular research.

Introduction

Atriopeptins are a group of polypeptide hormones secreted by cardiac myocytes in response to atrial distension, primarily due to increased blood volume.[1] Atriopeptin I is a 21-amino acid peptide that, along with its analogs, contributes to the regulation of blood pressure and fluid balance.[1] The biological actions of atriopeptin I are initiated by its binding to specific cell surface receptors, leading to the activation of particulate guanylate cyclase and a subsequent increase in intracellular cGMP.[2][3] This second messenger then orchestrates a variety of downstream effects, culminating in the characteristic physiological responses.[4]

The Atriopeptin I Signaling Pathway

The signaling cascade of atriopeptin I is a well-defined pathway that translates an extracellular signal into an intracellular response.

Receptor Binding

Atriopeptin I exerts its effects by binding to natriuretic peptide receptors (NPR), primarily the natriuretic peptide receptor-A (NPR-A), also known as guanylyl cyclase-A (GC-A).[5][6] This receptor is a transmembrane protein with an extracellular ligand-binding domain and an intracellular guanylate cyclase catalytic domain.[3] The binding of atriopeptin I to NPR-A is a critical first step in initiating the signaling cascade.

Guanylate Cyclase Activation and cGMP Production

Upon binding of atriopeptin I to NPR-A, a conformational change occurs in the receptor, leading to the activation of its intracellular guanylate cyclase domain.[7] This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[8] Studies have shown that atriopeptins increase the maximal velocity (Vmax) of particulate guanylate cyclase without altering the substrate concentration required for half-maximal activity.[2]

Downstream Effectors of cGMP

The elevated intracellular cGMP levels act as a second messenger, activating several downstream effector molecules to mediate the physiological effects of atriopeptin I.[8] These include:

-

cGMP-dependent Protein Kinases (PKG): PKG is a primary effector of cGMP.[9] Activated PKG phosphorylates various target proteins in smooth muscle cells, leading to a decrease in intracellular calcium levels and subsequent vasodilation.[9]

-

cGMP-gated Cation Channels: In some tissues, cGMP can directly modulate the activity of ion channels.[8]

-

cGMP-regulated Phosphodiesterases (PDEs): cGMP can influence the activity of PDEs, enzymes that hydrolyze cyclic nucleotides.[10] Specifically, cGMP can stimulate the activity of PDE2A, which in turn hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP), thereby cross-regulating different signaling pathways.[11]

The culmination of these events leads to the well-documented physiological responses to atriopeptin I, such as relaxation of vascular smooth muscle and increased renal excretion of sodium and water.[4]

Atriopeptin I Signaling Pathway

Quantitative Data

The following tables summarize key quantitative data from various studies on the action of atriopeptin I and related peptides.

Table 1: Receptor Binding and Guanylate Cyclase Activation

| Peptide | Receptor Binding (Ki) | Guanylate Cyclase Activation (EC50) | Maximum Guanylate Cyclase Velocity (Vmax) (pmol cGMP/min/mg protein) |

| Atriopeptin I | ~10⁻⁸ M[2] | ~10⁻⁷ M[2] | Mn²⁺-GTP: 283.8 ± 20.6 (in presence of APs)[2] |

| Mg²⁺-GTP: 149.9 ± 7.6 (in presence of APs)[2] | |||

| Atriopeptin II | ~10⁻¹⁰ M[2] | ~10⁻⁸ M[2] | Mn²⁺-GTP: 283.8 ± 20.6 (in presence of APs)[2] |

| Mg²⁺-GTP: 149.9 ± 7.6 (in presence of APs)[2] | |||

| Atriopeptin III | ~10⁻¹⁰ M[2] | ~10⁻⁸ M[2] | Mn²⁺-GTP: 283.8 ± 20.6 (in presence of APs)[2] |

| Mg²⁺-GTP: 149.9 ± 7.6 (in presence of APs)[2] | |||

| ANF (8-33) | ~10⁻¹⁰ M[2] | ~10⁻⁸ M[2] | Mn²⁺-GTP: 283.8 ± 20.6 (in presence of APs)[2] |

| Mg²⁺-GTP: 149.9 ± 7.6 (in presence of APs)[2] | |||